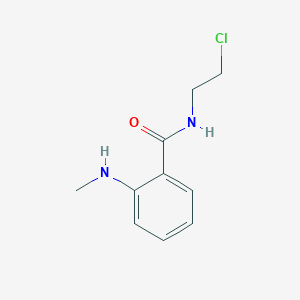

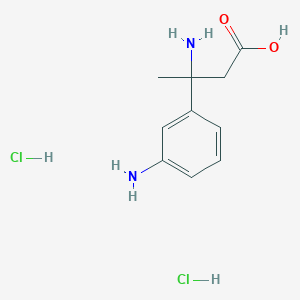

N-(2-chloroethyl)-2-(methylamino)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chloroethyl)-2-(methylamino)benzamide, commonly known as Mechloroethamine or HN2, is a nitrogen mustard alkylating agent that was first synthesized in the 1940s. It has been used as a chemical warfare agent and as a chemotherapeutic agent in cancer treatment.

科学的研究の応用

Biological Activity and Medicinal Chemistry

Investigating Spectrum of Biological Activity : A study described a series of benzamide derivatives, which showed considerable biological activity against mycobacterial, bacterial, and fungal strains, as well as activity related to the inhibition of photosynthetic electron transport in spinach chloroplasts. The relationships between the lipophilicity, chemical structure, and biological activity of these compounds were thoroughly examined (Imramovský et al., 2011).

Melanoma Cytotoxicity : Benzamide derivatives conjugated with alkylating cytostatics were synthesized and tested for their potential in targeted drug delivery for melanoma therapy. These compounds showed enhanced toxicity against melanoma cells compared to their parent compounds, supporting the selective delivery of cytostatics in melanoma cells (Wolf et al., 2004).

Neuroleptic Activity : Benzamides synthesized as potential neuroleptics were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity. This study identified potent compounds that may be used in the treatment of psychosis with fewer side effects (Iwanami et al., 1981).

Chemical Synthesis and Structural Analysis

Synthesis and Structural Analysis : Research on the synthesis of benzamide derivatives has led to the development of efficient procedures for synthesizing N-(1-alkylamino-2,2-dichloroethyl)benzamides, which are of special interest as intermediates for accessing new heterocyclic series. The synthesis strategies and the crystallographic X-ray structure of specific derivatives were detailed, providing insights into their molecular configurations and potential applications (Guirado et al., 2002).

Electrochemical Synthesis : The electrochemical synthesis of benzamide derivatives demonstrates the versatility and efficiency of this approach in generating functionally diverse molecules. For instance, the electrogeneration of oxazolines from N-(1-alkoxy-2,2,2-trichloroethyl)benzamides showcases the potential of electrochemical methods in the synthesis of complex organic molecules (Guirado et al., 2004).

特性

IUPAC Name |

N-(2-chloroethyl)-2-(methylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-12-9-5-3-2-4-8(9)10(14)13-7-6-11/h2-5,12H,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMHUHQPDUSNFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloroethyl)-2-(methylamino)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol](/img/structure/B2639772.png)

![4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride](/img/structure/B2639774.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether](/img/structure/B2639775.png)

![3,4-dimethoxy-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2639776.png)

![N'-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-N,N-dimethylsulfamide](/img/structure/B2639778.png)

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639782.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2639791.png)